molecular formula C10H9ClN2O2 B1399308 Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate CAS No. 885271-54-5

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B1399308
CAS No.: 885271-54-5
M. Wt: 224.64 g/mol
InChI Key: NKMJBGUAWJPRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is an organic compound with a molecular formula of C10H9ClN2O2 . It is a heterocyclic compound that contains an imidazo ring and a pyridine ring. The compound is a yellow solid .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazo ring fused with a pyridine ring . The InChI code for the compound is 1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 224.65 . The compound is slightly soluble in water and highly soluble in organic solvents.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is utilized in the synthesis of various novel compounds, demonstrating diverse chemical properties and potential applications. For instance, its derivatives were synthesized and characterized using IR, NMR, and HRMS techniques, showcasing their fluorescence spectral characteristics (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Advanced Chemical Reactions

  • This compound plays a significant role in complex chemical reactions, such as the synthesis of novel fluorophores through cascade reactions. The resulting pyrazolo[1,5-a]pyridines exhibit strong fluorescence, indicating potential applications in materials science and bioimaging (Yan, Guiyun, Ji, & Yanqing, 2018).

Development of Novel Heterocycles

  • In the field of medicinal chemistry and drug design, this compound serves as a precursor for developing new heterocyclic compounds. These compounds, including pyrazolo[3,4-b]pyridines, are synthesized under various conditions, showcasing its versatility in contributing to the diversity of pharmaceutical compounds (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Catalysis and Green Chemistry

  • The compound is also significant in catalysis and green chemistry. For example, it is involved in the Biginelli reaction, a multi-component chemical reaction used in green chemistry protocols, to create complex molecules efficiently and sustainably (Morigi, Locatelli, Rambaldi, Consorti, & Leoni, 2012).

Optical and Fluorescence Studies

  • This compound derivatives have been explored for their optical properties, particularly in fluorescence studies. These studies contribute to understanding the photophysical properties of novel compounds, which can be crucial in the development of optical materials and sensors (Ge, Hao, Duan, & Wang, 2011).

Polymer Science and Coordination Chemistry

  • The compound has applications in polymer science and coordination chemistry, where it is used to construct various dimensional complexes and coordination polymers. These applications highlight its role in creating new materials with potential use in nanotechnology and materials engineering (Yin, Li, Yan, & Yong, 2021).

Safety and Hazards

The safety information for Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (ECIPC) is a chemical compound used in scientific research They are often used as “drug prejudice” scaffolds due to their wide range of applications in medicinal chemistry .

Biochemical Pathways

. These reactions could potentially be part of the biochemical pathways affected by ECIPC.

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMJBGUAWJPRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722939
Record name Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-54-5
Record name Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 3
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 5
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 6
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.